molecular formula C6H8NO6P B12575006 4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid CAS No. 185106-61-0

4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid

Cat. No.: B12575006
CAS No.: 185106-61-0
M. Wt: 221.10 g/mol
InChI Key: ICYRFXNWNZQJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with a hydroperoxy(hydroxy)phosphoryl group and a carboxylic acid group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid can be achieved through several routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Chemical Reactions Analysis

4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroperoxy group can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can target the hydroperoxy group, converting it to a hydroxyl group.

    Substitution: The phosphoryl group can participate in substitution reactions, leading to the formation of different phosphorylated derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific chemical properties, such as catalysts and polymers.

Mechanism of Action

The mechanism by which 4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with various molecular targets. The hydroperoxy group can generate reactive oxygen species (ROS), which can modulate cellular signaling pathways and induce oxidative stress. The phosphoryl group can interact with enzymes and proteins, affecting their activity and function. These interactions can lead to changes in cellular metabolism and gene expression, contributing to the compound’s biological effects.

Comparison with Similar Compounds

4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

    4-{[Hydroxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid: Lacks the hydroperoxy group, resulting in different reactivity and biological activity.

    4-{[Hydroperoxy(methyl)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

185106-61-0

Molecular Formula

C6H8NO6P

Molecular Weight

221.10 g/mol

IUPAC Name

4-[[hydroperoxy(hydroxy)phosphoryl]methyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H8NO6P/c8-6(9)5-1-4(2-7-5)3-14(11,12)13-10/h1-2,7,10H,3H2,(H,8,9)(H,11,12)

InChI Key

ICYRFXNWNZQJDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1CP(=O)(O)OO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.